molecular formula C15H16O2 B13614317 2-(2-Phenoxyphenyl)propan-2-ol

2-(2-Phenoxyphenyl)propan-2-ol

Cat. No.: B13614317
M. Wt: 228.29 g/mol
InChI Key: QBTVJEXOWMCMCK-UHFFFAOYSA-N
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Description

2-(2-Phenoxyphenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Phenoxyphenyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the desired product . The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions, utilizing automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Phenoxyphenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenoxyphenyl)propan-2-ol is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and physical properties

Conclusion

This compound is a compound of significant interest due to its unique structural features and diverse applications

Properties

IUPAC Name

2-(2-phenoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,16)13-10-6-7-11-14(13)17-12-8-4-3-5-9-12/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTVJEXOWMCMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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